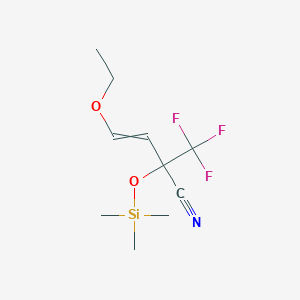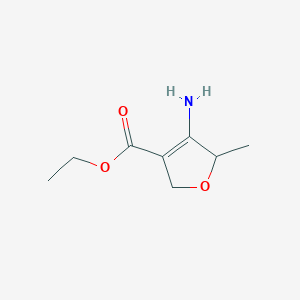
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile
Übersicht
Beschreibung
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is a complex organic compound characterized by the presence of ethoxy, trifluoromethyl, and trimethylsilyloxy groups attached to a but-3-enenitrile backbone
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an appropriate ethoxy-substituted precursor with trifluoromethyl and trimethylsilyloxy reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy, trifluoromethyl, or trimethylsilyloxy groups are replaced by other functional groups.
Addition: Addition reactions, such as hydroboration or halogenation, can occur at the double bond of the but-3-enenitrile backbone.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as dichloromethane or tetrahydrofuran, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl and trimethylsilyloxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile can be compared with similar compounds such as:
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid: This compound shares the ethoxy and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the trimethylsilyloxy group.
4-Trifluoromethoxyphenylboronic acid: Similar in having a trifluoromethyl group, but with a trifluoromethoxy group and a boronic acid group.
3-Formylphenylboronic acid: Contains a formyl group and a boronic acid group, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Eigenschaften
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2Si/c1-5-15-7-6-9(8-14,10(11,12)13)16-17(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCLCKLPGWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(C#N)(C(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)





![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)

